molecular formula C21H20ClNO4 B2861898 3-(4-chlorophenyl)-9-(3-hydroxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010927-65-7

3-(4-chlorophenyl)-9-(3-hydroxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2861898
M. Wt: 385.84
InChI Key: RBYNJHDUQMHPHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the chlorophenyl group could be introduced via electrophilic aromatic substitution, and the hydroxypropyl group could be added via a nucleophilic addition reaction. The dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one group could be formed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chlorophenyl group would likely contribute to the compound’s lipophilicity, while the hydroxypropyl group would likely make the compound more polar .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the chlorophenyl and hydroxypropyl groups. For example, the chlorine atom in the chlorophenyl group could be replaced by other groups in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the chlorophenyl group could increase the compound’s lipophilicity, while the presence of the hydroxypropyl group could increase its solubility in water .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity. It could also involve modifying the compound to improve its properties or to create new compounds with similar structures .

properties

IUPAC Name

3-(4-chlorophenyl)-9-(3-hydroxypropyl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO4/c1-13-19(14-3-5-15(22)6-4-14)20(25)16-7-8-18-17(21(16)27-13)11-23(12-26-18)9-2-10-24/h3-8,24H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYNJHDUQMHPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCCO)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-9-(3-hydroxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

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